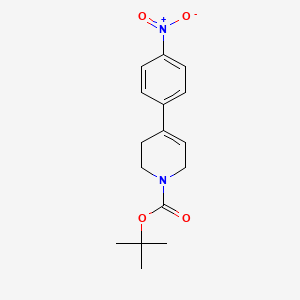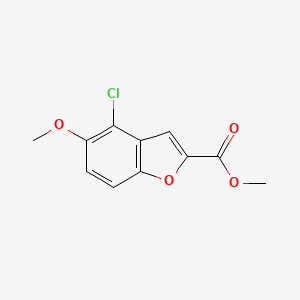
Methyl 1-hydroxy-6-methoxynaphthalene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-hydroxy-6-methoxynaphthalene-2-carboxylate is an organic compound belonging to the naphthalene family This compound is characterized by a naphthalene ring system substituted with a hydroxy group at position 1, a methoxy group at position 6, and a methyl ester group at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-hydroxy-6-methoxynaphthalene-2-carboxylate typically involves the esterification of 1-Hydroxy-6-methoxy-2-naphthalenecarboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may include techniques such as recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-hydroxy-6-methoxynaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 1-Hydroxy-6-methoxy-2-naphthalenecarboxylic acid.
Reduction: Formation of 1-Hydroxy-6-methoxy-2-naphthalenemethanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 1-hydroxy-6-methoxynaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 1-hydroxy-6-methoxynaphthalene-2-carboxylate involves its interaction with specific molecular targets. For instance, its hydroxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. The ester group can also undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hydroxy-2-naphthoic acid, methyl ester: Similar structure but lacks the methoxy group.
6-Methoxy-2-naphthoic acid, methyl ester: Similar structure but lacks the hydroxy group.
1-Hydroxy-6-methoxy-2-naphthoic acid: Similar structure but lacks the ester group.
Uniqueness
Methyl 1-hydroxy-6-methoxynaphthalene-2-carboxylate is unique due to the presence of both hydroxy and methoxy groups on the naphthalene ring, along with the ester functionality. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H12O4 |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
methyl 1-hydroxy-6-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H12O4/c1-16-9-4-6-10-8(7-9)3-5-11(12(10)14)13(15)17-2/h3-7,14H,1-2H3 |
Clé InChI |
GDNBKBPVELKSGW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=C(C=C2)C(=O)OC)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5,7-Difluoro-4H-benzo[1,4]oxazin-3-one](/img/structure/B8742589.png)





